molecular formula C8H8Cl2N2 B2474272 5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 68740-48-7

5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2474272
CAS RN: 68740-48-7
M. Wt: 203.07
InChI Key: AIPSLYMOKFGYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has shown great potential in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the significance of 5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride in the synthesis of novel compounds with potential antimicrobial applications. For instance, a study explored the synthesis and evaluation of benzimidazole derivatives as potential antimicrobial agents, showing that some compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating the compound's utility in addressing antibiotic resistance issues (Alasmary et al., 2015).

Antitumor and Anticancer Research

The compound has also found applications in antitumor and anticancer research. Novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives synthesized from 5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride exhibited significant antitumor activity, suggesting the potential of these compounds in cancer treatment (Ouyang et al., 2016). Another study synthesized acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties that displayed excellent cancer inhibitory activity, underscoring the versatility of the core structure in developing anticancer agents (Liu et al., 2012).

Corrosion Inhibition

Additionally, derivatives of 5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride have been investigated for their corrosion inhibition properties, particularly for mild steel in sulfuric acid environments. These studies highlight the compound's potential in developing new corrosion inhibitors that could have significant applications in industrial processes (Ammal et al., 2018).

Molecular Structure and Biological Studies

Comprehensive studies on the molecular structure of 2-chloromethyl-1H-benzo[d]imidazole hydrochloride have been conducted, including X-ray crystallography and various spectroscopic analyses. These studies not only elucidate the compound's structure but also contribute to understanding its biological activities and potential applications in medicinal chemistry (Abdel Ghani & Mansour, 2012).

properties

IUPAC Name

6-(chloromethyl)-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPSLYMOKFGYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride

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